2-(Phenylamino)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazinone core with an aniline group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a cyclizing agent such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. The use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions has been shown to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline group or the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the reagents used.
Scientific Research Applications
2-(Phenylamino)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Acts as an enzyme inhibitor, particularly for proteases and elastases.
Industry: Employed in the production of fungicidal agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes. The compound acts as an acyl-enzyme inhibitor, forming a stable complex with the enzyme and preventing its activity. This inhibition is achieved through the formation of slowly deacylating anthranoyl enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-3,1-benzoxazin-4-one: Similar structure but with an amino group instead of an aniline group.
4H-3,1-Benzothiazin-4-one: Contains a sulfur atom in place of the oxygen in the benzoxazinone ring.
Quinazolinone derivatives: Structurally related compounds with a similar core structure.
Uniqueness
2-(Phenylamino)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
2-anilino-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16-14(18-13)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLXNZZKFQMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343472 | |
Record name | 2-anilino-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-16-0 | |
Record name | 2-anilino-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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